4,4,4-Trifluoro-2-(4-methylphenyl)butanoic acid
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Overview
Description
4,4,4-Trifluoro-2-(4-methylphenyl)butanoic acid is an organic compound characterized by the presence of trifluoromethyl and methylphenyl groups attached to a butanoic acid backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-2-(4-methylphenyl)butanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with ethyl trifluoroacetate and ethyl acetate.
Reaction with Base: These starting materials are reacted in the presence of a base to form ethyl 4,4,4-trifluoro-3-oxo-butanoate.
Hydrogenation: The resultant compound undergoes hydrogenation with a hydrogen donor such as trifluoroacetic acid, acetic acid, propionic acid, or butanoic acid to yield 4,4,4-trifluoro-3-oxo butanoic acid.
Thiochloride Reaction: The 4,4,4-trifluoro-3-oxo butanoic acid is then reacted with thiochloride.
Friedel-Crafts Acylation: Finally, a Friedel-Crafts acylation reaction is performed with toluene in the presence of aluminum chloride to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-2-(4-methylphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and bromine (Br₂) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4,4,4-Trifluoro-2-(4-methylphenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including nonsteroidal anti-inflammatory drugs (NSAIDs).
Industry: The compound is employed in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-2-(4-methylphenyl)butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-2-phenylbutanoic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 4-(4-Methylphenyl)-4-oxobutanoic acid
Uniqueness
Compared to similar compounds, 4,4,4-Trifluoro-2-(4-methylphenyl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both trifluoromethyl and methylphenyl groups enhances its reactivity and makes it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C11H11F3O2 |
---|---|
Molecular Weight |
232.20 g/mol |
IUPAC Name |
4,4,4-trifluoro-2-(4-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H11F3O2/c1-7-2-4-8(5-3-7)9(10(15)16)6-11(12,13)14/h2-5,9H,6H2,1H3,(H,15,16) |
InChI Key |
KNBGPHSHKZBWMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(F)(F)F)C(=O)O |
Origin of Product |
United States |
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